1-Phenylcyclopropane-1-carboximidamide
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Overview
Description
1-Phenylcyclopropane-1-carboximidamide is an organic compound with the molecular formula C10H12N2 It is a derivative of cyclopropane, featuring a phenyl group and a carboximidamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylcyclopropane-1-carboximidamide can be synthesized through a multi-step process. One common method involves the α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane, followed by the conversion of the cyano group to an acid group using concentrated hydrochloric acid. The resulting acid derivative undergoes acid-amine coupling with various amines to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylcyclopropane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 1-Phenylcyclopropane-1-carboxylic acid.
Reduction: Formation of 1-Phenylcyclopropane-1-amine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Phenylcyclopropane-1-carboximidamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropane-1-carboximidamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. This inhibition occurs through the modulation of the NF-κB signaling pathway, leading to reduced production of pro-inflammatory cytokines such as IL-1β .
Comparison with Similar Compounds
- 1-Phenyl-1-cyclopropanecarboxylic acid
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Comparison: 1-Phenylcyclopropane-1-carboximidamide is unique due to its carboximidamide functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while 1-Phenyl-1-cyclopropanecarboxylic acid primarily undergoes reactions typical of carboxylic acids, this compound exhibits additional reactivity due to the presence of the carboximidamide group .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-phenylcyclopropane-1-carboximidamide |
InChI |
InChI=1S/C10H12N2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12) |
InChI Key |
KFOSBZWRVDQDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=N)N |
Origin of Product |
United States |
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